Methyl 6-(2,4-difluorophenyl)picolinate
Overview
Description
Methyl 6-(2,4-difluorophenyl)picolinate (MDP) is an organic compound that belongs to the group of picolinate esters. It has the molecular formula C13H9F2NO2 . This compound has recently gained attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for Methyl 6-(2,4-difluorophenyl)picolinate is 1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 . The molecular weight of the compound is 249.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 6-(2,4-difluorophenyl)picolinate are not fully detailed in the search results. It is known that the compound has a molecular weight of 249.21 .Scientific Research Applications
1. Phototransformation of Enantiomerically Pure Iridium
- Application Summary : This compound is used in the resolution of phosphorescent light-emitting iridium (III) bis [(4,6-difluorophenyl)pyridinato-N,C2]-picolinate into its respective enantiomers .
- Methods of Application : The compound is resolved into its respective enantiomers using chiral High Performance Liquid Chromatography (HPLC). After isolation, a photo-induced transformation of the enantiomers is carried out .
- Results or Outcomes : The study successfully isolated the enantiomers and observed their photo-induced transformation .
2. Performance Improvement of DBP-based Solar Cells
- Application Summary : The compound is used as a luminescent sensitizer in DBP-based solar cells .
- Methods of Application : A sky-blue luminescent down-shifting (LDS) layer of the compound is inserted between tetraphenyldibenzoperiflanthene (DBP) and MoO3 in the solar cells .
- Results or Outcomes : The introduction of the compound enhanced the short circuit current (Jsc) and power conversion efficiency (PCE) of the device by 28% and 15%, respectively .
Safety And Hazards
properties
IUPAC Name |
methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIHSQFTBJZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,4-difluorophenyl)picolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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